molecular formula C7H7NO2S B1347502 2-Pyridinecarboxylic acid, 6-(methylthio)- CAS No. 74470-26-1

2-Pyridinecarboxylic acid, 6-(methylthio)-

Cat. No.: B1347502
CAS No.: 74470-26-1
M. Wt: 169.2 g/mol
InChI Key: KDCZJBIMHDPTJP-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 6-(methylthio)- is an aromatic organic compound with the chemical formula C8H7NO2S It is a derivative of pyridinecarboxylic acid, where a methylthio group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-pyridinecarboxylic acid with methylthiol in the presence of a catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinecarboxylic acid, 6-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinecarboxylic acid, 6-(methylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 6-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The methylthio group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in ionic interactions with positively charged residues.

Comparison with Similar Compounds

    2-Pyridinecarboxylic acid: Lacks the methylthio group, making it less hydrophobic.

    2-Pyridinecarboxylic acid, 6-methyl-: Has a methyl group instead of a methylthio group, affecting its reactivity and interactions.

Uniqueness: 2-Pyridinecarboxylic acid, 6-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties such as increased hydrophobicity and the ability to undergo specific chemical reactions that are not possible with its analogs .

Properties

IUPAC Name

6-methylsulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCZJBIMHDPTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356080
Record name 2-Pyridinecarboxylic acid, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-26-1
Record name 2-Pyridinecarboxylic acid, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylsulfanyl)pyridine-2-carboxylic acid
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